![molecular formula C12H11NO3S B2451633 4-Thiazolecarboxylic acid, 2-(3-methoxyphenyl)-, methyl ester CAS No. 1550320-51-8](/img/structure/B2451633.png)
4-Thiazolecarboxylic acid, 2-(3-methoxyphenyl)-, methyl ester
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Description
“4-Thiazolecarboxylic acid, 2-(3-methoxyphenyl)-, methyl ester” is a derivative of 2-aminothiazoles . 2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues . They have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Synthesis Analysis
The synthesis of 2-aminothiazole derivatives involves various methods . For instance, one method involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .Molecular Structure Analysis
The molecular structure of “4-Thiazolecarboxylic acid, 2-(3-methoxyphenyl)-, methyl ester” and its derivatives can be characterized by techniques such as FTIR and NMR (1H and 13C) .Chemical Reactions Analysis
The chemical reactions involving “4-Thiazolecarboxylic acid, 2-(3-methoxyphenyl)-, methyl ester” and its derivatives are complex and can lead to a diverse range of heterocyclic analogues . These reactions are often used to enhance the therapeutic roles of the compounds .Future Directions
The future directions in the research of “4-Thiazolecarboxylic acid, 2-(3-methoxyphenyl)-, methyl ester” and its derivatives could involve the design and synthesis of novel derivatives with enhanced therapeutic roles . Further studies could also focus on understanding their mechanism of action and improving their safety profiles.
properties
IUPAC Name |
methyl 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-15-9-5-3-4-8(6-9)11-13-10(7-17-11)12(14)16-2/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYMLIKIYQGFAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CS2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Thiazolecarboxylic acid, 2-(3-methoxyphenyl)-, methyl ester |
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